molecular formula C13H12N4O2S2 B2855455 4-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide CAS No. 2034601-10-8

4-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide

Cat. No. B2855455
CAS RN: 2034601-10-8
M. Wt: 320.39
InChI Key: NQTSWLBKQYRXOD-UHFFFAOYSA-N
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Description

The compound is a derivative of thieno[2,3-d]pyrimidin-3(4H)-yl and thiazole, both of which are heterocyclic compounds containing nitrogen and sulfur . These types of compounds are often used in the development of pharmaceuticals due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely include a thieno[2,3-d]pyrimidin-3(4H)-yl ring and a thiazole ring, both of which are common structures in heterocyclic compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present. For example, a similar compound, 4H-pyrido[1,2-a]pyrimidin-4-one, has been shown to undergo metal-free C-3 chalcogenation to synthesize diversely orchestrated 3-ArS/ArSe derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. For example, a similar compound, 2-Methyl-3,4-dihydro-4-oxothieno[2,3-d]pyrimidine, is a solid at room temperature .

Safety And Hazards

The safety and hazards associated with this compound would likely depend on its specific structure and biological activity. For example, 2-Methyl-3,4-dihydro-4-oxothieno[2,3-d]pyrimidine is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed .

Future Directions

Future research could involve further exploration of the biological activities of this compound and similar compounds, as well as optimization of their synthesis processes .

properties

IUPAC Name

4-methyl-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S2/c1-8-10(21-7-16-8)11(18)14-3-4-17-6-15-12-9(13(17)19)2-5-20-12/h2,5-7H,3-4H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTSWLBKQYRXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCCN2C=NC3=C(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide

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